(Bis(benzylthio)methyl)benzene

solid-state handling purification crystallisation

Researchers needing acid-orthogonal aldehyde protection face low-melting or acid-labile alternatives. (Bis(benzylthio)methyl)benzene is a crystalline dithioacetal (mp 59-61°C) enabling straightforward purification, and its benzylthio groups cleave under neutral H₂/Pd-compatible with silyl ethers, epoxides, and glycosidic bonds. • Crystalline at RT for facile recrystallisation • Neutral hydrogenolysis preserves acid-sensitive functionality • Well-characterised (¹H NMR, FTIR) for method benchmarking

Molecular Formula C21H20S2
Molecular Weight 336.5 g/mol
CAS No. 5418-20-2
Cat. No. B188779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bis(benzylthio)methyl)benzene
CAS5418-20-2
Molecular FormulaC21H20S2
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(C2=CC=CC=C2)SCC3=CC=CC=C3
InChIInChI=1S/C21H20S2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2
InChIKeyBEEFCYOEIGRSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Bis(benzylthio)methyl)benzene: Crystalline Benzaldehyde Dithioacetal


(Bis(benzylthio)methyl)benzene (CAS 5418-20-2), also systematically named benzaldehyde dibenzyl dithioacetal, is a symmetrical organosulfur compound with the formula C₂₁H₂₀S₂ and a molecular weight of 336.51 g/mol [1]. It belongs to the dithioacetal class, which are widely employed as carbonyl protecting groups and synthetic intermediates. This compound is a crystalline solid at room temperature, with a reported melting point of 59–61 °C [2], and it has been characterized by ¹H NMR and FTIR spectroscopy [1].

Workflow Synthetic intermediate & protecting group
Selection Crystalline solid, mp 59–61 °C
Use Context ¹H NMR & FTIR characterized building block

Why Bulk Benzaldehyde Dithioacetals Cannot Substitute


Substituting (bis(benzylthio)methyl)benzene with other benzaldehyde dithioacetals (e.g., dimethyl, diphenyl, or ethylene dithioacetals) is not trivial because the benzyl substituent fundamentally alters solid-state handleability, deprotection orthogonality, and reactivity in C–S bond cleavage. The dimethyl analog is a low-melting solid or liquid (estimated mp ~20 °C [1]), impeding crystallisation-based purification, while the diphenyl analog melts significantly lower (48–52 °C ) and lacks the hydrogenolysis-labile benzyl C–S bond that enables orthogonal deprotection under neutral, non-acidic conditions [2]. These differences directly affect the choice of downstream synthetic steps and purification strategies.

Target (Benzyl)
Dimethyl / Diphenyl Analog
Solid-State Handling
Crystalline (59–61 °C)
Low-melting solid/liquid
Deprotection Orthogonality
Hydrogenolysis-capable
Acidic or Hg²⁺ cleavage only

(Bis(benzylthio)methyl)benzene vs Closest Analogs: Key Differences


Elevated Melting Point for Facile Crystallization

The target compound is a crystalline solid at ambient temperature, exhibiting a melting point of 59–61 °C [1]. This contrasts sharply with benzaldehyde dimethyl dithioacetal (estimated mp ~20 °C [2]) and benzaldehyde diphenyl dithioacetal (mp 48–52 °C ). The higher melting point facilitates purification by recrystallisation and improves solid-state storage stability.

Melting Point
Head-to-head
59–61 °C
Supports recrystallisation purification
Dimethyl analog ~20 °C; Diphenyl 48–52 °C
solid-state handling purification crystallisation

Hydrogenolysis-Based Orthogonal Deprotection

The benzylthio groups in (bis(benzylthio)methyl)benzene can be cleaved by catalytic hydrogenolysis, a neutral-condition deprotection route that is unavailable to methyl, ethyl, or phenyl dithioacetals [1]. This pathway avoids the acidic hydrolysis or heavy-metal reagents (e.g., Hg²⁺) required for conventional dithioacetal deprotection , preserving acid-sensitive functionalities elsewhere in the molecule.

Orthogonal Deprotection
Class-level
Hydrogenolysis (neutral)
Compatible with acid-sensitive groups
Avoids acidic or Hg²⁺ reagents
protecting group strategy hydrogenolysis orthogonal deprotection

Anodic Oxidation for Benzylic C–C Bond Formation

Benzylic dithioacetals, including the target compound class, undergo selective anodic oxidation to generate electrophilic benzylic species that trap nucleophiles, forming new C–C bonds [1]. This electrochemical activation is distinct from the reactivity of simple alkyl dithioacetals and is enabled by the lower oxidation potential of the benzylic C–S bond. In preparative electrolysis, benzylic dithioacetals gave aromatic substitution products in good yields, while stepwise double-substitution was achieved by tuning the oxidation potential.

Electrosynthetic Reactivity
Class-level
Anodic C–S cleavage
Enables metal-free C–C coupling
Non-benzylic analogs unreactive
electrosynthesis C–C bond formation anodic oxidation

High-Yield Synthesis Under Mild Conditions

A preparative-scale synthesis of (bis(benzylthio)methyl)benzene (5a) has been reported in 70% isolated yield via a one-step reaction of α-chlorobenzyl benzyl sulfide with sodium dichloroacetate [1]. This direct method contrasts with multi-step sequences often required for unsymmetrical dithioacetals and avoids the use of strong acids or thiols that generate noxious odors.

Reported Yield
Reported
70%
Supports scalable preparation
One-step, mild conditions protocol
synthetic accessibility yield benzaldehyde dithioacetal synthesis

Optimal Application Scenarios


Orthogonal Aldehyde Protecting Group for Multi-Step Synthesis

When a synthetic sequence demands temporary masking of a benzaldehyde moiety in the presence of acid-sensitive functional groups (e.g., silyl ethers, epoxides, or glycosidic bonds), (bis(benzylthio)methyl)benzene provides a crystalline, easy-to-purify dithioacetal that can later be cleaved by catalytic hydrogenolysis without acidic reagents [1]. Its melting point (59–61 °C) ensures straightforward recrystallisation, and the benzylthio groups are removed under neutral H₂/Pd conditions, orthogonal to acid-labile protecting groups .

Electrosynthetic C–C Bond Formation via Benzylic Activation

In electrosynthetic methodology development, (bis(benzylthio)methyl)benzene serves as a benzylic dithioacetal substrate for anodic oxidation-driven intermolecular C–C bond formation. The benzylic C–S bond undergoes selective electrochemical cleavage, generating a cation equivalent that can be trapped with carbon nucleophiles [2]. This reactivity is not available with non-benzylic dithioacetals, making this compound a key substrate for investigating sustainable, metal-free coupling reactions.

Model Substrate for Deprotection and Pummerer Studies

Because of its well-defined spectroscopic signatures (¹H NMR, FTIR) and reliable crystallinity, (bis(benzylthio)methyl)benzene is an ideal model substrate for developing and benchmarking new dithioacetal deprotection reagents (e.g., N-benzyl-DABCO-tribromide ) or Pummerer-type C–S bond fission reactions. The benzyl substituents provide additional mechanistic handles compared to methyl or phenyl analogs.

Ligand Precursor for Coordination Chemistry

The bis(benzylthio)methyl motif has been exploited in ligand design; for example, the crystal structure of the related compound 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol demonstrates intermolecular O–H···S hydrogen bonding and potential chelating behaviour [3]. (Bis(benzylthio)methyl)benzene itself can be functionalised to generate soft sulfur-donor ligands for transition-metal catalysis or metal-organic framework construction.

Application
Selection Property
Validation Focus
Aldehyde protecting group
Hydrogenolysis-labile benzylthio group
Orthogonal deprotection review
Electrosynthetic C–C coupling
Benzylic dithioacetal scaffold
Anodic oxidation method compatibility
Deprotection model studies
Crystalline, spectroscopically defined
Reaction benchmarking conditions
Coordination chemistry ligand
Bis(benzylthio)methyl motif
Coordination behaviour analysis
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